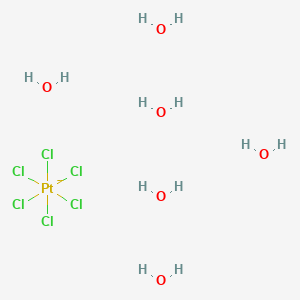

hexachloroplatinum(2-);hexahydrate

Description

Historical Trajectories and Foundational Concepts in Platinum Coordination Chemistry

The journey into understanding platinum coordination chemistry has been a long and intricate one, with its roots tracing back to antiquity through the use of coordination compounds like the pigment Prussian blue. libretexts.org However, the modern era of coordination chemistry was largely pioneered by the work of Alfred Werner in the late 19th century. libretexts.org His meticulous experiments with metal halide complexes, including those of platinum with ammonia, laid the groundwork for our current understanding of coordination numbers and geometries. libretexts.org

Werner's studies on platinum(IV) chloride adducts with ammonia, PtCl₄·nNH₃ (where n ranged from 2 to 6), were instrumental in establishing the concept of a coordination sphere, where a central metal ion is surrounded by a specific number of ligands. libretexts.org His work, which earned him the Nobel Prize in Chemistry in 1913, demonstrated that compounds with the same empirical formula could exhibit different properties, leading to the concept of isomers in coordination chemistry. libretexts.org These foundational concepts are crucial for understanding the structure and reactivity of complex ions like hexachloroplatinate(2-) (B1222460).

Significance of Hexachloroplatinum(2-);hexahydrate as a Model System and Precursor in Modern Chemistry

This compound serves as a critical precursor and model system in numerous areas of modern chemistry. Its utility stems from its solubility and its role as a starting material for a vast array of platinum-containing compounds. guidechem.combritannica.com

As a Precursor:

Catalysis: It is a well-known precursor for catalysts used in hydrogenation and, most notably, hydrosilylation reactions. wikipedia.orgwikipedia.org The Speier's catalyst, a solution of hexachloroplatinic acid in isopropanol, was a significant breakthrough in the field of hydrosilylation, a process vital for the production of silicones. wikipedia.orgchemeurope.com While it is understood that hexachloroplatinic acid is a precatalyst, the exact nature of the active catalytic species is still a subject of research, with possibilities including colloidal platinum or zero-valent complexes. wikipedia.org

Nanoparticle Synthesis: The compound is widely used in the chemical reduction synthesis of platinum nanoparticles. dergipark.org.trresearchgate.net These nanoparticles have diverse applications, particularly in catalysis for fuel cells. dergipark.org.trresearchgate.net The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature and pH during the reduction of hexachloroplatinic acid. dergipark.org.trresearchgate.net

Purification of Platinum: A classic application involves the purification of platinum. By treating a solution of hexachloroplatinic acid with an ammonium (B1175870) salt, insoluble ammonium hexachloroplatinate precipitates out. wikipedia.org This salt can then be heated under a hydrogen atmosphere to yield pure elemental platinum. wikipedia.org

Synthesis of other Platinum Compounds: It serves as the starting point for the synthesis of most other platinum compounds. britannica.com For instance, it reacts with bases to form the [Pt(OH)₆]²⁻ ion. wikipedia.org

As a Model System:

Coordination Chemistry Studies: The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is a classic example of an octahedral coordination complex. Its stability and well-defined structure make it an excellent model for studying the principles of coordination chemistry, including ligand exchange reactions and electronic structure. Extended X-ray absorption fine structure (EXAFS) spectroscopy has been employed to study the coordination chemistry of hexachloroplatinic acid in solution, revealing complex hydrolysis and speciation behavior. researchgate.net

Theoretical Underpinnings of Platinum(IV) Chloro Complexes and Related Species

The properties and reactivity of hexachloroplatinate(IV) and related platinum(IV) chloro complexes are governed by their electronic structure and bonding. Platinum, a 5d transition metal, most commonly exists in +2 and +4 oxidation states. wikipedia.org

In the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, the platinum atom is in the +4 oxidation state and has a d⁶ electron configuration. rsc.org This d⁶ configuration in an octahedral ligand field results in a kinetically inert complex, meaning that the chloride ligands are substituted slowly. nih.gov This inertness is a key factor in the stability of hexachloroplatinate(IV) complexes in various chemical environments. nih.gov

Key Theoretical Aspects:

Geometry: The [PtCl₆]²⁻ anion exhibits an octahedral geometry, with the platinum atom at the center and the six chloride ligands at the vertices of the octahedron. wikipedia.org X-ray crystallography studies of solid hexachloroplatinic acid show these octahedral ions linked by hydrogen bonding. wikipedia.org

Bonding: The bonding in [PtCl₆]²⁻ can be described using ligand field theory or molecular orbital theory. The interaction between the platinum d-orbitals and the ligand orbitals leads to a set of bonding, non-bonding, and anti-bonding molecular orbitals. The six d-electrons of Pt(IV) occupy the lower-energy, non-bonding t₂g orbitals, leading to a stable, low-spin complex. rsc.org

Spectroscopy: The electronic transitions in hexachloroplatinate(IV) complexes give rise to characteristic absorption bands in the UV-visible spectrum. These are often ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. rsc.org

Reactivity: The reduction of platinum(IV) complexes to the more reactive platinum(II) species is a crucial step in many of their applications, particularly in catalysis and medicinal chemistry. nih.gov The rate of this reduction can be influenced by the nature of the ligands attached to the platinum center. rsc.org

Research Scope and Contemporary Academic Relevance of this compound Studies

The study of hexachloroplatinic acid and its derivatives remains a vibrant area of contemporary research, driven by its diverse applications.

Catalysis: Research continues to focus on developing more efficient and selective catalysts derived from hexachloroplatinic acid for a wide range of organic transformations, including hydrosilylation and oxidation reactions. wikipedia.orglibretexts.org The development of catalysts that are stable, easily prepared, and effective in low concentrations is a major goal. nih.gov

Materials Science: The synthesis of platinum-based nanomaterials with controlled size, shape, and composition from hexachloroplatinic acid is a key area of research. dergipark.org.trnih.gov These materials are being investigated for applications in fuel cells, sensors, and electronics. guidechem.comdergipark.org.tr For instance, platinum nanoparticles supported on various materials are being developed as highly active catalysts. dergipark.org.tr

Analytical Chemistry: Historically, hexachloroplatinic acid was used for the gravimetric determination of potassium, as it forms an insoluble precipitate, potassium hexachloroplatinate. wikipedia.orgwikipedia.org While modern techniques like ion-selective electrodes are now more common, the principle remains a classic example of quantitative analysis. chemeurope.com

Medicinal Chemistry: Platinum(IV) complexes, often synthesized from hexachloroplatinic acid, are being explored as next-generation anticancer agents. nih.govnih.govnih.gov The octahedral geometry of Pt(IV) complexes allows for the attachment of additional ligands that can modulate their biological activity and reduce side effects compared to traditional platinum(II) drugs like cisplatin. nih.govnih.gov The kinetic inertness of Pt(IV) complexes is seen as an advantage, as they can act as prodrugs that are activated by reduction within cancer cells. nih.govnih.gov

Interactive Data Table: Properties of Hexachloroplatinic Acid

| Property | Value | Reference |

| Chemical Formula | [H₃O]₂PtCl₆₄ | wikipedia.orgchemeurope.com |

| Appearance | Reddish-brown solid | wikipedia.orgnih.gov |

| Molar Mass | 517.9 g/mol (hexahydrate) | |

| Melting Point | 60 °C (140 °F) | britannica.com |

| Solubility | Soluble in water, ethanol, and ether | guidechem.comnih.gov |

Interactive Data Table: Applications of Hexachloroplatinic Acid

| Application | Description | Reference(s) |

| Catalysis | Precursor for catalysts in hydrosilylation and hydrogenation reactions. | wikipedia.orgchemeurope.comwikipedia.org |

| Nanoparticle Synthesis | Starting material for the production of platinum nanoparticles for use in fuel cells and other catalytic applications. | dergipark.org.trresearchgate.netnih.gov |

| Platinum Purification | Used to precipitate platinum as ammonium hexachloroplatinate for purification. | wikipedia.org |

| Analytical Chemistry | Formerly used for the quantitative analysis of potassium. | wikipedia.orgchemeurope.comwikipedia.org |

| Electroplating | Used in platinum-plating baths. | britannica.comnih.gov |

| Medicinal Chemistry | Starting material for the synthesis of platinum(IV)-based anticancer drug candidates. | nih.govnih.govnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

Cl6H12O6Pt-2 |

|---|---|

Molecular Weight |

515.9 g/mol |

IUPAC Name |

hexachloroplatinum(2-);hexahydrate |

InChI |

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-6 |

InChI Key |

PIJUVEPNGATXOD-UHFFFAOYSA-H |

Canonical SMILES |

O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexachloroplatinum 2 ;hexahydrate

Established Synthetic Pathways for Hexachloroplatinum(2-);hexahydrate and Analogues

The traditional and most widely practiced method for synthesizing this compound involves the dissolution of platinum metal in aqua regia, a highly corrosive mixture of concentrated nitric acid and hydrochloric acid. wikipedia.orgbritannica.comsciencemadness.org This process, while effective, is known to be slow, especially for bulk platinum, and can take several hours to days to complete, often requiring heating to near boiling to proceed at a reasonable rate. youtube.com

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O sciencemadness.org

A significant drawback of the aqua regia method is the potential for contamination of the final product with nitrosonium hexachloroplatinate ((NO)₂PtCl₆). wikipedia.org However, some sources suggest that this is unlikely if the nitric acid is thoroughly removed. wikipedia.org The removal of nitrogen oxides is typically achieved by repeatedly adding hydrochloric acid and heating the solution. google.comgoogle.com

Alternative established methods include:

Exposure to Chlorine Gas: An aqueous suspension of platinum particles can be treated with chlorine gas to produce hexachloroplatinic acid. wikipedia.org

Electrolysis: Electrolytic methods can also be employed for the synthesis. wikipedia.org

Once the platinum is dissolved and the solution is concentrated, brownish-red crystals of this compound can be obtained through evaporation. wikipedia.org

The hexachloroplatinate anion can be used to synthesize various analogues. For instance, treatment with an ammonium (B1175870) salt like ammonium chloride results in the precipitation of solid ammonium hexachloroplatinate. wikipedia.org Similarly, reacting with potassium chloride yields potassium hexachloroplatinate. google.com

Table 1: Comparison of Established Synthetic Pathways

Innovations in Green and Sustainable Synthetic Approaches for this compound Precursors

The environmental and safety concerns associated with traditional methods have spurred research into greener and more sustainable synthetic routes for platinum compounds. These innovations often focus on the synthesis of platinum nanoparticles, which utilize hexachloroplatinic acid as a precursor, but the principles can be extended to the synthesis of the acid itself.

A key area of development is the use of "green" reducing and capping agents derived from biological sources. nih.govmdpi.com This approach, known as biogenic synthesis, employs extracts from plants, algae, fungi, and bacteria to reduce platinum ions and stabilize the resulting nanoparticles. nih.govresearchgate.net For example, plant extracts containing compounds like terpenoids and flavonoids can effectively reduce Pt(IV) ions. mdpi.com

Key features of these green synthetic approaches include:

Use of Renewable Resources: Employing biomass such as plant extracts and microorganisms reduces reliance on non-renewable, petroleum-based reagents. researchgate.netsciencedaily.com

Milder Reaction Conditions: Many biogenic syntheses can be carried out at lower temperatures and pressures compared to traditional methods, leading to significant energy savings. mdpi.comsciencedaily.com

Reduced Toxicity: By avoiding harsh chemicals, these methods minimize the generation of toxic byproducts. nih.gov

One innovative approach involves a new process for preparing hexachloroplatinic acid using a hydrochloric acid-hydrogen peroxide mixed solution. This method dissolves active platinum powder to yield a nitrate-free solution, avoiding the production of nitrogen oxide pollutants associated with aqua regia. guidechem.com

Another area of innovation is in the development of more efficient and recyclable catalysts for chemical reactions that traditionally use platinum precursors. sciencedaily.com For example, researchers have developed a platinum catalyst with an aluminum metaphosphate substrate that allows for the use of renewable woody biomass as a feedstock for producing aromatic hydrocarbons, a process that typically relies on petroleum-based substances. sciencedaily.com This catalyst can also be recycled and reused multiple times. sciencedaily.com

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound, particularly through the aqua regia method, involves a complex series of chemical reactions. The dissolution of platinum is not a simple acid-base reaction but a redox process.

The mechanism involves the following key steps:

Oxidation of Platinum: Nitric acid acts as a powerful oxidizing agent, converting elemental platinum to platinum ions (Pt⁴⁺). quora.comrsc.org

Complexation with Chloride Ions: The newly formed platinum ions are then complexed by chloride ions (Cl⁻) from the hydrochloric acid to form the stable hexachloroplatinate anion ([PtCl₆]²⁻). youtube.comrsc.org This complexation is a crucial driving force for the dissolution of platinum. youtube.com

Formation of Intermediates: The reaction in aqua regia is complex and involves the formation of reactive intermediates such as nitrosyl chloride (NOCl) and free chlorine, which also contribute to the dissolution process. quora.comresearchgate.net

The speciation of platinum complexes in solution is highly dependent on the pH and chloride concentration. researchgate.net At low pH and high chloride concentrations, the [PtCl₆]²⁻ species is favored. researchgate.net As the pH increases or chloride concentration decreases, hydrolysis can occur, leading to the formation of chloroaqua and chlorohydroxo platinum complexes. researchgate.net

Strategies for Controlling Purity and Crystalline Morphology of this compound

The purity and crystalline form of this compound are critical for its applications, particularly in catalysis and the synthesis of well-defined nanomaterials.

Purity Control:

A primary concern in the traditional synthesis is the removal of nitrate (B79036) impurities when using aqua regia. wikipedia.orgguidechem.com This is typically addressed by repeatedly adding concentrated hydrochloric acid to the solution and heating to drive off nitrogen oxides as brown gas. google.com A newer method utilizes a hydrochloric acid-hydrogen peroxide mixture to dissolve platinum, thereby avoiding the introduction of nitrate altogether. google.comguidechem.com

For purification, recrystallization is a common technique. This can be achieved by dissolving the crude product in a suitable solvent and then slowly evaporating the solvent or changing the solvent composition to induce crystallization. unifr.ch

Control of Crystalline Morphology:

The size and shape of the crystals can be controlled by carefully manipulating the crystallization conditions. Key strategies include:

Slow Evaporation: Allowing the solvent to evaporate slowly can lead to the formation of larger, higher-quality crystals. unifr.ch

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first induces gradual crystallization. unifr.ch

Seeding: Introducing a small, high-quality crystal (a "seed") into a saturated solution can promote the growth of larger crystals with a similar morphology. unifr.ch

Temperature Control: The rate of cooling or heating during crystallization can significantly impact crystal size and quality.

For the synthesis of platinum-containing nanomaterials from hexachloroplatinic acid, the morphology is controlled by factors such as the choice of reducing and capping agents, reaction temperature, pH, and the concentrations of the precursors. nih.govresearchgate.net

Table 2: Factors Influencing Purity and Morphology

Elucidation of Coordination Geometry and Electronic Structure of Hexachloroplatinum 2 ;hexahydrate

Crystallographic Insights into the Anion and Hydrate (B1144303) Lattice of Hexachloroplatinum(2-);hexahydrate

Crystallography provides a definitive map of the atomic arrangement within a crystal, offering unparalleled insights into molecular structure and intermolecular interactions.

X-ray diffraction studies on various hexachloroplatinate salts have consistently revealed a highly symmetrical octahedral coordination geometry for the [PtCl₆]²⁻ anion. wikipedia.orglibretexts.org In this arrangement, the central platinum(IV) ion is surrounded by six chloride ligands at the vertices of an octahedron. libretexts.org The Pt-Cl bond lengths are typically in the range of 2.31-2.33 Å. The high degree of symmetry is a key feature of this complex, influencing its spectroscopic properties and reactivity.

Advanced analytical techniques allow for a detailed understanding of the coordination environment of the platinum atom. For instance, X-ray absorption spectroscopy (XAS) can provide information on the oxidation state and coordination geometry of the platinum center. mdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and the geometry of the immediate coordination shell. mdpi.com

Table 1: Selected Crystallographic Data for Hexachloroplatinate Salts

| Compound | Crystal System | Space Group | Pt-Cl Bond Length (Å) |

| K₂[PtCl₆] | Cubic | Fm-3m | 2.325 |

| (NH₄)₂[PtCl₆] | Cubic | Fm-3m | 2.331 |

| Na₂[PtCl₆]·6H₂O | Trigonal | P-3m1 | 2.31-2.33 |

Data compiled from various crystallographic studies.

In the hydrated form of hexachloroplatinate, specifically hexachloroplatinic acid hexahydrate, the crystal lattice is an intricate network of ions and water molecules held together by various intermolecular forces. wikipedia.org The correct formulation of this compound is [H₃O]₂[PtCl₆]·4H₂O, indicating that two hydronium ions are present to balance the charge of the hexachloroplatinate anion, and there are four additional water molecules of crystallization. chemeurope.com

Hydrogen bonding plays a crucial role in the stability and structure of the hydrate lattice. wikipedia.orgnih.gov The hydronium ions and the water molecules of crystallization act as hydrogen bond donors, forming hydrogen bonds with the chloride ligands of the [PtCl₆]²⁻ anion, which act as hydrogen bond acceptors. nih.gov These interactions create a three-dimensional network that holds the crystal together. wikipedia.orgnih.gov The presence of these hydrogen bonds can be inferred from the crystallographic data, which show short distances between the oxygen atoms of the water molecules and the chlorine atoms of the anion. nih.gov

Spectroscopic Probes for Electronic Configuration and Bonding in this compound

Spectroscopic techniques provide valuable information about the electronic structure and bonding within the hexachloroplatinate anion.

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the bonds within a molecule. For a highly symmetric octahedral molecule like [PtCl₆]²⁻, group theory predicts the number and activity of the vibrational modes. The most prominent features in the vibrational spectra of hexachloroplatinate complexes are the Pt-Cl stretching modes.

The Raman spectrum is typically dominated by the symmetric Pt-Cl stretching mode (A₁g), which appears as a strong, polarized band. The infrared spectrum, on the other hand, shows the antisymmetric Pt-Cl stretching mode (T₁u). The positions of these bands are sensitive to the nature of the cation and the crystal packing forces.

Table 2: Typical Vibrational Frequencies for the [PtCl₆]²⁻ Anion

| Vibrational Mode | Symmetry | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

| ν(Pt-Cl) symmetric stretch | A₁g | 340-350 | Raman |

| ν(Pt-Cl) antisymmetric stretch | T₁u | 310-320 | Infrared |

| δ(Cl-Pt-Cl) bending | E_g | 160-170 | Raman |

| δ(Cl-Pt-Cl) bending | T₂g | 140-150 | Raman |

| δ(Cl-Pt-Cl) bending | T₁u | ~185 | Infrared |

| δ(Cl-Pt-Cl) bending | T₂u | Inactive | Inactive |

Frequencies are approximate and can vary with the cation and solid-state effects.

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region provides insights into the electronic transitions within the complex and allows for the determination of the d-orbital splitting energy. researchgate.net The platinum(IV) ion in the hexachloroplatinate anion has a 5d⁶ electronic configuration. blogspot.com In the octahedral ligand field created by the six chloride ligands, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org

The electronic spectrum of [PtCl₆]²⁻ is characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region. nih.govresearchgate.net The LMCT bands arise from the promotion of an electron from a filled ligand-based molecular orbital to an empty metal-based d-orbital. researchgate.net The d-d transitions, which are formally forbidden by the Laporte selection rule but are weakly allowed through vibronic coupling, correspond to the excitation of an electron from the t₂g orbitals to the eg orbitals.

The energy of these transitions can be used to calculate the ligand field splitting parameter (Δo or 10Dq), which is a measure of the energy separation between the t₂g and eg orbitals. blogspot.com For [PtCl₆]²⁻, Δo is relatively large, leading to a low-spin d⁶ configuration (t₂g⁶eg⁰), which means all the d-electrons are paired in the lower-energy t₂g orbitals. blogspot.com This results in the diamagnetic nature of the complex. blogspot.com

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the absorbing atom. mdpi.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

The position of the absorption edge in the XANES spectrum is highly sensitive to the oxidation state of the platinum atom. nih.gov For hexachloroplatinate(IV), the Pt L₃-edge energy is characteristically higher than that for platinum(II) complexes, confirming the +4 oxidation state of platinum. nih.govrsc.org

The EXAFS region of the spectrum contains information about the local coordination environment of the platinum atom, including the number, type, and distance of the neighboring atoms. mdpi.com Analysis of the EXAFS data for [PtCl₆]²⁻ allows for the precise determination of the Pt-Cl bond distance and the coordination number of six, consistent with the octahedral geometry determined by X-ray diffraction. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is a powerful and indispensable tool for the structural elucidation of platinum complexes in solution, including hexachloroplatinate(2-) (B1222460). byjus.com The ¹⁹⁵Pt isotope has a natural abundance of 33.8% and a nuclear spin of I=1/2, making it well-suited for NMR studies. byjus.com The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the electronic environment of the platinum nucleus, spanning a very large range of over 13,000 ppm. This sensitivity allows for the detailed investigation of structural and dynamic processes in solution. byjus.com

The standard reference compound for ¹⁹⁵Pt NMR is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in deuterium (B1214612) oxide (D₂O), with its resonance set to 0 ppm. byjus.comresearchgate.net The choice of this standard is due to its commercial availability, high solubility, and chemical stability. byjus.comyoutube.com

In solution, the hexachloroplatinate(2-) anion, [PtCl₆]²⁻, can undergo various dynamic processes, such as hydrolysis and ligand exchange, which can be effectively monitored by ¹⁹⁵Pt NMR. The substitution of chloride ligands by water or hydroxide (B78521) ions results in the formation of different aquated or hydroxo species, such as [PtCl₅(OH)]²⁻, [PtCl₄(OH)₂]²⁻, and ultimately [Pt(OH)₆]²⁻ in strongly alkaline solutions. researchgate.netdoubtnut.com Each of these species gives rise to a distinct resonance in the ¹⁹⁵Pt NMR spectrum, allowing for their unambiguous identification and quantification. researchgate.netaascit.org For instance, the stepwise substitution of chloride by hydroxide in [PtCl₆]²⁻ leads to significant changes in the ¹⁹⁵Pt chemical shift for each resulting complex anion, [PtCl₆-n(OH)n]²⁻. researchgate.net

High-resolution ¹⁹⁵Pt NMR at high magnetic fields can even resolve isotopologues due to the presence of ³⁵Cl and ³⁷Cl isotopes, providing a unique "fingerprint" for each chloride-containing species and offering deeper insight into the solution-state structure. researchgate.net The table below summarizes typical ¹⁹⁵Pt NMR chemical shifts for [PtCl₆]²⁻ and related hydrolysis products.

| Compound/Ion | Chemical Shift (ppm) | Conditions | Reference |

| [PtCl₆]²⁻ | 0 | 1.2 M Na₂[PtCl₆] in D₂O (Reference) | byjus.comresearchgate.net |

| [PtCl₅(OH)]²⁻ | ~69 | Alkaline solution | researchgate.net (inferred) |

| [Pt(OH)₆]²⁻ | ~295 | Alkaline solution | researchgate.net |

| Extracted [PtCl₆]²⁻ species with TOA | 88.9 | Organic phase | researchgate.net |

| Table 1: Representative ¹⁹⁵Pt NMR Chemical Shifts for Hexachloroplatinate(2-) and its Hydrolysis Species. |

The study of these dynamic equilibria is crucial for understanding the reactivity and speciation of hexachloroplatinate(2-) in various chemical environments, from industrial catalyst preparation to environmental transformations. researchgate.netbhu.ac.in

Electrochemical Behavior and Redox Chemistry of this compound

The reduction typically proceeds in a stepwise manner. The first step is the reduction of Pt(IV) to Pt(II), followed by the reduction of Pt(II) to Pt(0). tum.de

Reaction 1: Pt(IV) to Pt(II) reduction [PtCl₆]²⁻ + 2e⁻ ⇌ [PtCl₄]²⁻ + 2Cl⁻ aascit.org

Reaction 2: Pt(II) to Pt(0) reduction [PtCl₄]²⁻ + 2e⁻ ⇌ Pt(s) + 4Cl⁻

The stability of the Pt(IV) state in the hexachloro complex is significant; however, under appropriate electrochemical conditions, it can be readily reduced. byjus.com The electrochemical potential required for these reductions is dependent on factors such as the electrode material, electrolyte composition, pH, and the presence of complexing agents. johnshopkins.eduacs.org

Mechanistic Studies of Electron Transfer Processes Involving this compound

The mechanism of electron transfer to the [PtCl₆]²⁻ complex has been a subject of detailed investigation. Depending on the reducing agent and the reaction conditions, the reduction from Pt(IV) to Pt(II) can occur via two main pathways: a direct two-electron transfer or two successive one-electron transfer steps involving a transient Pt(III) intermediate. aascit.org

In many electrochemical scenarios, the reduction is treated as a single two-electron transfer step from Pt(IV) to Pt(II), as Pt(III) species are generally unstable. aascit.org The process is considered an outer-sphere electron transfer, where the electron moves from the electrode to the complex without the formation of a direct bond between the electrode surface and the platinum center. york.ac.uk The initial step involves the diffusion of the [PtCl₆]²⁻ ions from the bulk solution to the electrode surface to form a precursor complex, where the electron transfer occurs. bhu.ac.in

Kinetic studies of the chemical reduction of [PtCl₆]²⁻ by various substrates have shown that the reaction mechanism can be complex. For example, in the oxidation of cadaverine (B124047) by [PtCl₆]²⁻, the reaction proceeds without the intervention of free radicals, suggesting a mechanism that does not involve single-electron steps with long-lived radical intermediates. aascit.org The reduction of [PtCl₆]²⁻ is a reductive elimination process, where the octahedral Pt(IV) complex is reduced to the square planar Pt(II) complex with the concurrent loss of two chloride ligands. aascit.org

Voltammetric Investigations of Redox Potentials and Reaction Pathways for this compound

Cyclic voltammetry (CV) is a key technique used to investigate the redox potentials and reaction pathways of the hexachloroplatinate(2-) ion. tum.de A typical cyclic voltammogram for a solution containing [PtCl₆]²⁻ will show distinct reduction and oxidation peaks corresponding to the Pt(IV)/Pt(II) and Pt(II)/Pt(0) redox couples. tum.de

In aqueous solutions, the reduction of [PtCl₆]²⁻ to [PtCl₄]²⁻ is observed as a cathodic peak, followed by a second cathodic peak at a more negative potential for the reduction of [PtCl₄]²⁻ to metallic platinum. tum.de On the reverse scan, anodic peaks corresponding to the oxidation of Pt(0) to Pt(II) and subsequently Pt(II) to Pt(IV) can be observed. tum.de

The exact potentials of these peaks are highly dependent on the experimental conditions. For instance, in an ionic liquid electrolyte, the reduction of [PtCl₆]²⁻ to [PtCl₄]²⁻ and [PtCl₄]²⁻ to Pt metal were observed at -0.90 V and -1.45 V, respectively. The corresponding oxidation peaks for Pt⁰ to Pt²⁺ and Pt²⁺ to Pt⁴⁺ were seen at -1.07 V and -0.40 V. tum.de The morphology and microstructure of the deposited platinum are also strongly influenced by the deposition potential. researchgate.netjohnshopkins.edu

The table below provides an example of redox potentials observed in voltammetric studies.

| Redox Couple | Potential (V) vs. Ref. | Electrolyte/Conditions | Reference |

| [PtCl₆]²⁻ / [PtCl₄]²⁻ (Reduction) | -0.90 | (OcMePy)TFSI ionic liquid | tum.de |

| [PtCl₄]²⁻ / Pt(0) (Reduction) | -1.45 | (OcMePy)TFSI ionic liquid | tum.de |

| Pt(0) / Pt(II) (Oxidation) | -1.07 | (OcMePy)TFSI ionic liquid | tum.de |

| Pt(II) / Pt(IV) (Oxidation) | -0.40 | (OcMePy)TFSI ionic liquid | tum.de |

| Table 2: Redox Potentials for the Hexachloroplatinate(2-) System from a Voltammetric Study. |

These voltammetric investigations are crucial for optimizing processes like electrodeposition, where controlling the potential allows for the tailoring of the properties of the resulting platinum films or nanoparticles. johnshopkins.edursc.org

Solution Phase Dynamics and Speciation of Hexachloroplatinum 2 ;hexahydrate

Hydrolytic Equilibria and pH-Dependent Transformations of Hexachloroplatinum(2-);hexahydrate

The speciation of the hexachloroplatinate(IV) anion in aqueous solution is highly dependent on pH and the concentration of chloride ions. In acidic solutions with a sufficient excess of chloride, the [PtCl₆]²⁻ species is predominant and relatively stable. researchgate.net However, under other conditions, it undergoes hydrolytic transformations where chloride ligands are replaced by water or hydroxide (B78521) groups.

In acidic to neutral solutions, the hydrolysis involves the reversible exchange of chloride ions for aquo ligands. researchgate.net This initial hydrolysis is a rapid process. Further hydrolysis, involving the replacement of chloride or aquo ligands with hydroxide ions, is comparatively slow in acidic media but can be accelerated by light. researchgate.net The general equilibria can be represented as:

[PtCl₆]²⁻ + nH₂O ⇌ [PtCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

In strongly alkaline solutions (e.g., 1–12 M NaOH), the transformation of [PtCl₆]²⁻ is more profound and proceeds in a distinct two-step process. Initially, there is a relatively fast formation of the [Pt(OH)₅Cl]²⁻ anion. This is followed by a much slower substitution of the final chloride ligand to form the fully hydrolyzed [Pt(OH)₆]²⁻ anion. Research combining ¹⁹⁵Pt NMR, UV-visible, and Raman spectroscopy has elucidated this pathway. Interestingly, the transformation, particularly the first stage, is significantly accelerated under blue light (455 nm) irradiation.

The table below summarizes the dominant platinum(IV) species under different pH and solution conditions.

| pH Range | Predominant Species | Key Conditions |

| Acidic | [PtCl₆]²⁻ | High chloride concentration researchgate.net |

| Acidic to Neutral | [PtCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ | Lower chloride concentration |

| Strongly Alkaline | [Pt(OH)₅Cl]²⁻, [Pt(OH)₆]²⁻ | High NaOH concentration |

Kinetics and Mechanisms of Ligand Exchange Reactions in Hexachloroplatinate(2-) (B1222460);hexahydrate Solutions

Ligand substitution in octahedral complexes like [PtCl₆]²⁻ can proceed through several mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.orgslideshare.net In a dissociative mechanism, a ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordination intermediate, from which the leaving group then departs. libretexts.orgopenochem.org The interchange mechanism is a concerted process without a distinct intermediate. libretexts.org

For [PtCl₆]²⁻, ligand exchange reactions are generally slow, consistent with the kinetic inertness typical of d⁶ low-spin octahedral complexes. However, these reactions can be significantly influenced by external factors, most notably light. Photo-induced aquation (the replacement of a ligand by a water molecule) is a well-studied process for [PtCl₆]²⁻. nsc.ru The mechanism of photoaquation is believed to proceed via the formation of a platinum(III) intermediate. nsc.ru Upon photoexcitation, an inner-sphere electron transfer can occur from a chloride ligand to the Pt(IV) center, leading to the transient formation of a Pt(III) species and a chlorine radical. This highly reactive intermediate then facilitates the ligand exchange process. nsc.ru

The general steps for photo-induced ligand exchange can be summarized as:

Photoexcitation: [PtIVCl₆]²⁻ + hν → [*PtIVCl₆]²⁻

Inner-sphere Electron Transfer: [*PtIVCl₆]²⁻ → {[PtIIICl₅]²⁻...Cl•} (in solvent cage)

Reaction with Solvent: {[PtIIICl₅]²⁻...Cl•} + H₂O → [PtIVCl₅(H₂O)]⁻ + Cl⁻ + H⁺

This photochemical pathway provides a lower energy route for ligand substitution compared to the thermal reaction.

| Reaction Type | General Mechanism | Key Features |

| Thermal Substitution | Interchange (likely Iₐ or Iₐ) | Generally slow; proceeds via an activated complex where bond-making and bond-breaking are concerted. |

| Photosubstitution (Photoaquation) | Redox-mediated | Involves Pt(III) intermediates; reaction rate is accelerated by light. researchgate.netnsc.ru |

Investigation of Ion-Pairing and Association Phenomena of Hexachloroplatinate(2-);hexahydrate in Different Solvents

In solution, the anionic [PtCl₆]²⁻ complex can interact with cations through electrostatic forces to form ion pairs. This phenomenon, also known as outer-sphere coordination, does not involve the displacement of the inner-sphere chloride ligands but rather an association between the intact complex anion and a cation. researchgate.nettandfonline.com These interactions can influence the solubility, stability, and reactivity of the complex.

Significant research has been conducted on the selective recognition and extraction of the [PtCl₆]²⁻ anion using specifically designed cationic receptors. researchgate.net Tripodal ligands containing hydrogen-bond donors like urea or amido groups have been shown to bind effectively to the outer coordination sphere of the octahedral anion. researchgate.net These receptors often incorporate a protonatable nitrogen atom, which, when protonated, provides the positive charge necessary for ion pairing.

The formation of these ion pairs can lead to the creation of charge-neutral assemblies, such as ([LH]⁺)₂[PtCl₆]²⁻, where L is the ligand of the receptor. researchgate.net These neutral species are often soluble in water-immiscible organic solvents, a property that is exploited in solvent extraction processes for platinum recovery. researchgate.nettandfonline.com X-ray crystallography has confirmed the formation of these assemblies, revealing significant hydrogen bonding between the N-H groups of the cationic receptor and the chloride ligands of the [PtCl₆]²⁻ anion. researchgate.neted.ac.uk

| Phenomenon | Description | Example |

| Ion-Pairing | Electrostatic association between the [PtCl₆]²⁻ anion and a cation. | Formation of K₂[PtCl₆] in aqueous solution. wikipedia.org |

| Outer-Sphere Coordination | Specific, non-covalent interactions (e.g., hydrogen bonding) between a receptor molecule and the ligands of the [PtCl₆]²⁻ complex. | Binding of [PtCl₆]²⁻ by a protonated tripodal amido- or urea-based receptor. researchgate.neted.ac.uk |

Solvent Effects on the Coordination Sphere Dynamics and Reactivity of Hexachloroplatinate(2-);hexahydrate

The nature of the solvent plays a critical role in the reactivity and stability of coordination complexes, a phenomenon known as the solvent effect. wikipedia.orgnih.gov Solvents can influence reaction rates and equilibria by differentially stabilizing reactants, products, and transition states through various interactions such as dipole-dipole forces and hydrogen bonding. wikipedia.org

The photochemistry of [PtCl₆]²⁻ is a clear example of where the solvent has a profound impact on the reaction pathway and products. nsu.ru While the complex undergoes photoaquation in aqueous solutions, its behavior in organic solvents can be markedly different. For instance, the photoreduction of [PtCl₆]²⁻ in the presence of methanol under UV light leads to the formation of [PtCl₄]²⁻ and ultimately platinum nanoparticles. researchgate.net

A comparative study on the photoreduction of [PtCl₆]²⁻ in aqueous and tetrahydrofuran (THF) solutions of poly(N-vinylpyrrolidone) (PVP) highlights the solvent's role in directing the assembly of the final product.

In aqueous solution , the process leads to the formation of noncrystalline aggregates of platinum-containing molecules with diameters less than 2 nm.

In THF solution , the same process results in the formation of well-defined platinum nanocrystals that grow in size with increased irradiation time.

This difference is attributed to the hydrophobic/hydrophilic properties of the solvent, which affect the diffusion of photoexcited platinum species from the stabilizing polymer "cage," thereby influencing the nucleation and growth pathways. nsu.ru In alcohols, the photochemical reaction is typically not a chain process and involves a combination of photosolvation and photoreduction of Pt(IV) to Pt(II). nsu.ru In contrast, chain photosolvation is observed in water, chloroform, and acetonitrile. nsu.ruscispace.com

| Solvent | Reaction Type | Observed Product(s) |

| Water | Photoaquation / Chain Photosolvation | [PtCl₅(H₂O)]⁻, Noncrystalline aggregates (with PVP) nsu.ru |

| Methanol | Photoreduction | [PtCl₄]²⁻, Platinum Nanoparticles researchgate.net |

| Ethanol | Photoreduction | Platinum Nanoparticles (with rapid sintering) researchgate.net |

| Acetonitrile | Chain Photosolvation | Solvated Pt(IV) complexes nsu.ruscispace.com |

| Chloroform | Chain Photosolvation | Solvated Pt(IV) complexes scispace.com |

| Tetrahydrofuran (THF) | Photoreduction | Platinum Nanocrystals (with PVP) |

Computational and Theoretical Studies on Hexachloroplatinum 2 ;hexahydrate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity of Hexachloroplatinum(2-);hexahydrate

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of transition metal complexes due to its balance of computational cost and accuracy. For the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, DFT is used to elucidate its molecular geometry, orbital energies, and various reactivity descriptors.

Electronic Structure: DFT calculations are employed to determine the ground-state electronic structure, bond lengths, and vibrational frequencies. The theory also provides a basis for more advanced methods, such as Time-Dependent DFT (TDDFT), which is used to calculate electronic excitation energies and simulate UV-visible absorption spectra. TDDFT calculations on the [PtCl₆]²⁻ ion have been used to interpret its characteristic absorption bands, which are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. These calculations can predict the energies of key electronic transitions with good agreement with experimental spectra.

Reactivity Analysis: Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. scielo.org.mxjmcs.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap suggests higher reactivity. For [PtCl₆]²⁻, the HOMO is typically composed of chlorine p-orbitals, while the LUMO is centered on the platinum d-orbitals, consistent with the observed LMCT transitions. Other descriptors such as chemical potential, molecular hardness, and electrophilicity can also be calculated to predict how the complex will interact with other chemical species, such as electron donors or acceptors. jmcs.org.mxmdpi.com

Table 1: Calculated Electronic Transitions for [PtCl₆]²⁻ using TDDFT

| Transition | Calculated Energy (eV) | Oscillator Strength |

| eg ← t1u | 3.49 | 3.55 x 10⁻³ |

| eg ← t1u | 4.23 | (Strong) |

| eg ← t1u | 6.22 | 1.564 |

This interactive table summarizes data from TDDFT calculations, showing the predicted energies for dipole-allowed electronic transitions. Note that oscillator strength indicates the theoretical intensity of the absorption band.

Molecular Dynamics Simulations of this compound in Condensed Phases and Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the methodology is widely applied to ions in aqueous solutions and provides a framework for how such a system would be investigated. u-tokyo.ac.jpmdpi.com

An MD simulation of [PtCl₆]²⁻ in water would model the interactions between the ion, the surrounding water molecules of its hydration shell, and the bulk solvent. youtube.com Such simulations can provide detailed insights into:

Hydration Structure: The simulations can determine the average number of water molecules in the first and second hydration shells, their orientation relative to the ion, and the average Pt-O distances.

Ion Dynamics: The diffusion coefficient of the [PtCl₆]²⁻ ion in water can be calculated, offering information about its mobility in solution. rsc.orgresearchgate.net

Solvent Exchange: MD can be used to study the dynamics of water molecules exchanging between the hydration shell and the bulk solvent, providing insights into the lability of the coordination sphere.

Ion Pairing: In the presence of counter-ions, MD simulations can explore the formation and lifetime of ion pairs, revealing the structure of the solvent-separated or contact ion pairs.

The general approach involves defining a force field, which consists of a set of parameters that describe the potential energy of the system, including bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions between all atoms. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the particles evolve over time.

Ab Initio Calculations for Prediction of Spectroscopic Parameters and Reaction Energetics of this compound

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental principles without the inclusion of empirical parameters. These methods are computationally intensive but can provide highly accurate results for molecular properties.

Spectroscopic Parameters: High-level ab initio calculations are used to predict spectroscopic parameters with great accuracy. nih.gov For the [PtCl₆]²⁻ anion, advanced methods such as four-component propagator calculations have been used to analyze its electronic spectrum. These calculations go beyond standard DFT to provide a more detailed description of the electronic transitions, including the character of the final states. Such methods can confirm that the observed transitions are primarily single-particle excitations and can provide energies that complement and refine the results from TDDFT. aps.orgresearchgate.net

Reaction Energetics: Ab initio methods, particularly coupled-cluster approaches like CCSD(T), are considered the "gold standard" for calculating accurate reaction energies, activation barriers, and thermodynamic properties. For reactions involving hexachloroplatinate(IV), these methods can be used to compute the energetics of ligand substitution, reduction, or hydrolysis pathways. By calculating the precise energies of reactants, products, and transition states, these methods provide a quantitative understanding of the thermodynamics and kinetics of a given transformation.

Table 2: Data from High-Level Propagator Calculations for [PtCl₆]²⁻

| Final State | Excitation Energy (eV) | Pole Strength | Character |

| u | ~3.5 - 4.5 | > 0.87 | Single Ionization |

| u | ~6.0 - 6.5 | > 0.87 | Single Ionization |

| g | ~2.5 - 7.0 | > 0.87 | Single Ionization |

This interactive table presents results from four-component propagator calculations. Pole strengths above 0.87 indicate that the transitions have a high degree of single ionization character. The final states are classified by their symmetry (u or g).

Theoretical Analysis of Reaction Pathways and Transition States for this compound Transformations

Understanding how hexachloroplatinate(IV) transforms chemically requires mapping out the entire reaction pathway, including any intermediates and the high-energy transition states that connect them. Theoretical calculations, primarily using DFT, are indispensable for this purpose. researchgate.netnih.gov

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This involves optimizing the geometry of all stationary points, including local minima (reactants, intermediates, products) and first-order saddle points (transition states).

For hexachloroplatinate(IV), theoretical analyses have been applied to understand various transformations:

Oxidation-Reduction Reactions: In the oxidation of substrates by [PtCl₆]²⁻, calculations can elucidate the mechanism, such as whether it proceeds via an inner-sphere or outer-sphere electron transfer. The structure and energy of the transition state can confirm the proposed mechanism.

Photochemical Activation: Theoretical studies can explain how the absorption of light leads to a reactive excited state. For instance, it has been proposed that the excited state of hexachloroplatinate(IV) can drive reactions through a concerted mechanism where a chlorine radical and a platinum(III) species are involved in the transition state.

Ligand Substitution: The pathway for the replacement of a chloride ligand by another ligand (e.g., water in hydrolysis) can be modeled. Calculations can determine the activation energy for the dissociation of a Pt-Cl bond and the subsequent association of the incoming ligand, helping to distinguish between associative, dissociative, or interchange mechanisms.

The characterization of the transition state is crucial, as its energy determines the reaction rate. Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org

Applications of Hexachloroplatinum 2 ;hexahydrate in Catalysis and Advanced Materials Science

Hexachloroplatinum(2-);hexahydrate as a Precursor in Heterogeneous Catalysis Development

In heterogeneous catalysis, the active catalytic species are in a different phase from the reactants. This compound is instrumental in preparing supported platinum catalysts, where platinum nanoparticles are dispersed on a high-surface-area support material.

Role of this compound in the Preparation of Supported Platinum Catalysts

This compound is a widely used platinum precursor for creating supported catalysts due to its high water solubility and the straightforward nature of its decomposition and reduction to elemental platinum. dergipark.org.trlabchem.com.my The standard method for preparing these catalysts is impregnation, which involves saturating a porous support material with a solution of this compound. Following saturation, the excess solvent is evaporated, and the material is dried. researchgate.net The final step involves a reduction process, often carried out under a hydrogen atmosphere at elevated temperatures, to convert the platinum salt into fine metallic platinum particles distributed across the support's surface. researchgate.net

A variety of materials are employed as supports, chosen based on the intended catalytic application. These include:

Activated Carbon: Used for its high surface area and chemical inertness, making it suitable for liquid-phase reactions like the preparation of platinum-carbon catalysts. researchgate.netguidechem.com

Alumina (Al₂O₃): Often used in automotive catalysts, its surface chemistry can be tailored to enhance catalytic performance. The strong acid nature of H₂PtCl₆ can react with the alumina surface. researchgate.net

Titania (TiO₂): Valued in photocatalysis, where platinum nanoparticles can act as electron sinks, enhancing the separation of photogenerated charge carriers. labchem.com.my

Ceria (CeO₂): Employed for its oxygen storage capacity, which is beneficial in oxidation reactions, particularly in automotive exhaust treatment. labchem.com.my

| Support Material | Preparation Method | Reducing Agent/Condition | Resulting Catalyst | Reference |

|---|---|---|---|---|

| Charcoal | Impregnation | Hydrogen (H₂) gas | Pt nanoparticles on charcoal | researchgate.net |

| γ-Al₂O₃ | Impregnation | Hydrogen (H₂) gas | Pt/γ-Al₂O₃ | mountainscholar.org |

| Ceria (CeO₂) | Impregnation | Not specified | Ceria-supported Pt catalyst | labchem.com.my |

| Fused Carbon Spheres | Reduction-Deposition | Sodium borohydride (NaBH₄) | Pt nanoparticles on fused carbon spheres | nih.gov |

Catalytic Activity of Platinum Species Derived from this compound in Non-Biological Oxidation/Reduction Reactions

Platinum catalysts derived from this compound are highly active in a wide range of non-biological oxidation and reduction reactions. The catalytic efficiency is strongly dependent on the size and shape of the platinum particles. dergipark.org.tr

Oxidation Reactions: Platinum-on-carbon (Pt/C) catalysts are effective for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. nih.gov They also play a role in the dehydrogenative oxidation of secondary alcohols in water to produce ketones. nih.gov The synergy between platinum and supports like ceria is particularly beneficial for auto exhaust catalysts, where the oxidation of carbon monoxide and unburnt hydrocarbons is crucial.

Reduction Reactions: A significant application of these catalysts is in the oxygen reduction reaction (ORR), a key process at the cathode of proton-exchange membrane fuel cells (PEMFCs). dergipark.org.trbeilstein-journals.org The activity and stability of Pt/C catalysts are critical for the performance of these fuel cells. beilstein-journals.org Research has shown that ultrafine subnanometer platinum clusters can exhibit exceptionally high catalytic activity for the four-electron reduction of oxygen. semanticscholar.org Additionally, platinum-based catalysts are used for the selective reduction of nitrogen oxides (NOx) by hydrocarbons, a process studied on platinum supported on lanthania-zirconia. researchgate.net Platinum nanoparticles synthesized from this compound have also demonstrated catalytic activity in the redox reaction of hexacyanoferrate(III) and thiosulfate ions and in the decomposition of hydrogen peroxide. mdpi.com

Involvement of this compound in Homogeneous Catalytic Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This compound often serves as a precatalyst that is converted into the active species under reaction conditions. wikipedia.org

Generation of Active Platinum(II) Species from this compound in Homogeneous Reactions

This compound, a Pt(IV) compound, is a precursor to the catalytically active species in many homogeneous reactions, which are often Pt(0) or Pt(II) complexes. researchgate.netresearchgate.net A prominent example is its use as Speier's catalyst for hydrosilylation, the addition of Si-H bonds across unsaturated bonds in olefins. wikipedia.org In these systems, the Pt(IV) precatalyst is reduced in situ to a lower oxidation state by a component of the reaction mixture, such as a hydrosilane.

Another well-known catalyst system derived from this compound is the Karstedt's catalyst, which is formed by reacting the platinum precursor with vinyl-silicon compounds like divinyltetramethyldisiloxane. researchgate.net This process generates a highly active Pt(0) complex that is soluble in the silicone reaction medium. researchgate.net While this compound itself is not the direct catalyst, its transformation into these active lower-valent species is the initiating step for the catalytic cycle. wikipedia.orgresearchgate.net

Ligand Activation and Mechanistic Investigations in Homogeneous Catalysis Initiated by this compound

Once the active Pt(0) or Pt(II) species is generated from the this compound precursor, it initiates the catalytic cycle by coordinating with the reactant molecules (ligands), thereby activating them. mdpi.com In the case of hydrosilylation catalyzed by platinum(0) complexes, the mechanism is generally understood to involve several key steps:

Oxidative addition of the hydrosilane (R₃Si-H) to the Pt(0) center, forming a Pt(II) hydride species.

Coordination of the alkene to the platinum complex.

Migratory insertion of the alkene into either the Pt-H or Pt-Si bond.

Reductive elimination of the alkylsilane product, regenerating the active Pt(0) catalyst. mdpi.com

Mechanistic studies are crucial for understanding and optimizing these catalytic systems. rsc.org A long-standing debate in platinum-catalyzed hydrosilylation concerns the nature of the true catalytic species—whether it is a discrete, molecular platinum complex or if platinum colloids are formed that act as the catalyst. researchgate.netmdpi.com While it is now generally accepted that molecular compounds are the active species, the formation of platinum colloids can occur as a deactivation pathway at the end of the reaction. mdpi.com

Fabrication of Platinum-Based Advanced Materials Utilizing this compound

Beyond catalysis, this compound is a fundamental building block for a variety of platinum-based advanced materials, most notably platinum nanoparticles (PtNPs). cymitquimica.com Its utility stems from the ability to reduce the Pt(IV) ion to Pt(0) under controlled conditions, allowing for the synthesis of materials with specific sizes, shapes, and properties.

The chemical reduction of an aqueous solution of this compound is the most common method for synthesizing colloidal PtNPs. dergipark.org.trresearchgate.net This process involves a reducing agent to convert the platinum ions into atoms, which then nucleate and grow into nanoparticles. The choice of reducing agent and other synthesis parameters, such as temperature and pH, significantly influences the final particle size and distribution. dergipark.org.trresearchgate.net Common reducing agents include sodium borohydride, hydrazine, and hydrogen gas. dergipark.org.trresearchgate.netnih.gov To prevent aggregation and control growth, stabilizing agents or capping ligands are often added to the solution. nih.gov

This compound is also used to create nanocomposites by depositing platinum onto various nanostructured supports, such as carbon nanotubes or graphene, which can have applications in electronics and catalysis. dergipark.org.trlabchem.com.my Furthermore, it is used in electrodeposition and plating processes to create thin films of platinum on various substrates. labchem.com.mytheoremchem.com

| Reducing Agent | Stabilizer/Medium | Reaction Conditions | Average Particle Size | Reference |

|---|---|---|---|---|

| Hydrazine | Deionized water | 40°C, pH 10 | ~302 nm (aggregates) | dergipark.org.trresearchgate.net |

| Sodium borohydride | Sodium citrate / Beta cyclodextrin | Room Temperature | 2–3 nm | nih.gov |

| Sodium borohydride | DI water (stabilizer-free) | 25°C | 5.3 nm | mdpi.com |

| γ-ray irradiation | Hexagonal Swollen Liquid Crystal | 96 kGy dose | Fractal-like aggregates | researchgate.net |

| Carbon monoxide | Hexagonal Swollen Liquid Crystal | 1 atm CO | 1.5 nm (in rod-like aggregates) | researchgate.net |

Synthesis of Platinum Nanostructures and Thin Films from this compound Precursors

This compound is the most significant and widely used precursor for the synthesis of platinum nanostructures, such as nanoparticles, due to its high water solubility and relatively low decomposition temperature. dergipark.org.tr The synthesis typically involves the chemical reduction of the hexachloroplatinate(IV) ion in a solution. Various reducing agents and methods are employed to control the size, shape, and distribution of the resulting platinum nanoparticles, which are critical parameters for their catalytic activity.

Common chemical reducing agents include hydrazine, sodium borohydride, and formic acid. dergipark.org.trnih.gov For instance, platinum nanoparticles with a uniform size of 1–3 nm have been successfully synthesized using hydrazine as the reducing agent. dergipark.org.tr The reaction conditions, such as temperature and pH, have a significant effect on the final structure and size of the particles. researchgate.net Other methods, such as reduction by carbon monoxide or irradiation with gamma rays, have also been utilized to produce platinum nanoparticles from hexachloroplatinic acid. researchgate.net

| Reducing Agent/Method | Resulting Nanoparticle Size | Reference |

|---|---|---|

| Hydrazine | 1–3 nm | dergipark.org.tr |

| Sodium Borohydride | 2–3 nm | nih.govosti.gov |

| Carbon Monoxide (CO) Reduction | Rod-like aggregations | researchgate.net |

| Gamma Ray Irradiation | Dependent on dosage | researchgate.net |

Beyond discrete nanostructures, this compound is also a key starting material for creating platinum thin films. Electrochemical deposition, or electroplating, is a common technique where an external potential is applied to reduce platinum ions from a hexachloroplatinic acid bath onto a substrate, forming a thin metallic layer. researchgate.net This method allows for the formation of various surface morphologies, from well-dispersed hemispherical nuclei to platinum black, depending on the electrochemical conditions. researchgate.net

Integration of this compound Derivatives into Functional Composite Materials

A common strategy involves depositing platinum nanoparticles onto various carbon-based materials. dergipark.org.tr For example, platinum nanoparticles have been successfully supported on fused carbon spheres for use in catalyzing the hydrolysis of sodium borohydride for hydrogen generation. nih.govosti.gov In these composites, hexachloroplatinic acid is reduced in the presence of the carbon support, leading to the in-situ formation and decoration of the support with platinum nanoparticles. nih.gov

The choice of support material is crucial and is often tailored to the specific application. Besides carbon, other materials like metal oxides are also used. The synthesis of these composites often involves the impregnation of the support with a solution of hexachloroplatinic acid, followed by a reduction step. google.com

| Support Material | Application | Reference |

|---|---|---|

| Fused Carbon Spheres | Catalyst for Hydrogen Generation | nih.govosti.gov |

| Carbonaceous Materials | Catalysts for Hydrogen Electrooxidation | dergipark.org.tr |

| Monoethanolamine Solution | Platinized Catalyst Precursor | google.com |

Analytical Chemistry Applications of this compound

This compound and its corresponding hexachloroplatinate(IV) anion have historically served important roles in the field of analytical chemistry.

Hexachloroplatinate(IV) as a Reagent in Classical Quantitative Chemical Analysis

One of the most notable historical applications of hexachloroplatinic acid was in the quantitative analysis of potassium. wikipedia.org This gravimetric method relied on the selective precipitation of potassium from a solution as potassium hexachloroplatinate (K₂PtCl₆), a comparatively insoluble yellow solid. wikipedia.orgwikipedia.org

The determination was typically performed in 85% (v/v) alcohol solutions with an excess of platinate ions to ensure complete precipitation of the potassium salt. wikipedia.org The resulting precipitate was then carefully washed, dried, and weighed. From the mass of the K₂PtCl₆, the amount of potassium in the original sample could be accurately calculated. This method was considered an improvement over the previously used sodium cobaltinitrite method because it required only a single precipitation reaction. wikipedia.org While effective, this classical gravimetric technique has been largely supplanted by modern instrumental analysis methods.

Use of this compound as a Reference Standard in Spectroscopic and Electrochemical Methods

In modern analytical practices, this compound serves as a crucial reference material for the preparation of platinum standards. For spectrophotometric analysis, a standard platinum solution can be prepared by dissolving high-purity platinum metal in aqua regia to form hexachloroplatinic acid. antpedia.com This stock solution is then used to create a series of calibration standards. In one established method for determining platinum concentration, a solution of stannous chloride in hydrochloric acid is added to the sample, producing a stable yellow-colored complex that can be measured spectrophotometrically at a wavelength of 403 nm. antpedia.com The absorbance of the sample is compared against a calibration curve generated from the known standards to determine the platinum concentration. antpedia.com

In the realm of electrochemistry, hexachloroplatinic acid is studied and used in methods such as cyclic voltammetry to investigate the mechanisms of platinum electrodeposition. researchgate.netresearchgate.net These studies are fundamental to understanding and controlling the formation of platinum films and nanostructures on electrode surfaces. The well-defined electrochemical reduction of the [PtCl₆]²⁻ ion allows it to serve as a reference system in electrochemical research. researchgate.net

Future Research Trajectories and Unexplored Frontiers for Hexachloroplatinum 2 ;hexahydrate Studies

Emerging Paradigms in the Synthesis and Derivatization of Hexachloroplatinum(2-);hexahydrate

The traditional synthesis of hexachloroplatinate salts and their derivatives is well-documented; however, emerging paradigms are focused on enhancing control over product morphology, purity, and reactivity, as well as developing more sustainable and efficient methods.

Future research in this area is moving towards unconventional synthesis environments. For instance, microdroplet chemistry is an emerging field that has shown the potential to accelerate reactions and even drive thermodynamically unfavorable reactions in bulk. researchgate.net Investigating the synthesis of hexachloroplatinate derivatives and nanoparticles within microdroplets could lead to the formation of unique structures with novel properties. Another frontier is the use of ultrafast materials synthesis , which can produce materials in nanoseconds and significantly accelerate the discovery of new materials. rsc.org Applying techniques like laser-based methods to hexachloroplatinate precursors could yield metastable phases or highly dispersed catalytic nanoparticles that are inaccessible through conventional heating methods.

Furthermore, solvothermal assisted reduction methods offer a pathway to better control the size and distribution of platinum particles derived from hexachloroplatinate precursors. researchgate.net Deeper investigation into the coordination mechanisms during these processes, perhaps using in-situ spectroscopic techniques, will be crucial for optimizing the synthesis of platinum-based catalysts. researchgate.net

The derivatization of the [PtCl₆]²⁻ anion itself remains an area of interest. While its use as a precursor for compounds like cisplatin and potassium tetrachloroplatinate(II) is standard, future work could focus on direct, controlled ligand substitution on the Pt(IV) center to create a wider library of Pt(IV) complexes for various applications, including as prodrugs in medicine. ic.ac.ukresearchgate.net

| Synthesis/Derivatization Paradigm | Potential Advantages | Research Focus |

| Microdroplet Chemistry | Reaction acceleration, access to unique structures | Synthesis of novel hexachloroplatinate derivatives and nanoparticles. |

| Ultrafast Materials Synthesis | Rapid material discovery, formation of metastable phases | Generation of highly active catalysts and novel platinum-based materials. |

| Advanced Solvothermal Methods | Controlled particle size and distribution | Optimization of catalyst synthesis through understanding coordination mechanisms. |

| Controlled Ligand Substitution | Access to a wider range of Pt(IV) complexes | Development of new functional molecules for catalysis and medicine. |

Application of Advanced In-Situ Spectroscopic and Ultrafast Probes to this compound Systems

Understanding the dynamic behavior of hexachloroplatinate and its derivatives during chemical processes is key to unlocking their full potential. The application of advanced in-situ and time-resolved spectroscopic techniques offers unprecedented insight into reaction mechanisms, electronic structures, and excited-state dynamics.

Ultrafast spectroscopy , such as femtosecond transient absorption spectroscopy, has been instrumental in studying the photophysical processes of platinum complexes. acs.orghku.hk These techniques can resolve events occurring on femtosecond to picosecond timescales, such as intersystem crossing, which is exceptionally fast in platinum complexes due to strong spin-orbit coupling. nih.govresearchgate.net Future studies could apply these methods to directly probe the initial steps of photoreduction of [PtCl₆]²⁻ or the dynamics of ligand exchange reactions, providing a detailed mechanistic picture that is currently unavailable.

Another powerful tool is time-resolved X-ray diffraction , which can track changes in the lattice structure of materials upon photoexcitation. nih.gov Applying this to systems where hexachloroplatinate is a precursor for thin films or nanoparticles could reveal the ultrafast dynamics of particle formation and crystallization.

In-situ techniques like Extended X-ray Absorption Fine Structure (EXAFS) are already being used to study the coordination chemistry of hexachloroplatinate species as they adsorb onto catalyst supports like alumina. researchgate.net Future research should expand the use of such methods, combining them with other in-situ probes like Raman and diffuse reflectance spectroscopy, to build a comprehensive understanding of the metal-support interaction and the speciation of platinum complexes under realistic reaction conditions. researchgate.net

| Spectroscopic Technique | Information Gained | Future Application to [PtCl₆]²⁻ Systems |

| Femtosecond Transient Absorption | Excited-state dynamics, intersystem crossing rates | Probing photoreduction mechanisms and ligand exchange dynamics. |

| Time-Resolved X-ray Diffraction | Ultrafast lattice dynamics | Observing the initial stages of nanoparticle formation from [PtCl₆]²⁻. |

| In-Situ EXAFS and Raman | Coordination environment, chemical speciation | Real-time monitoring of catalyst preparation and surface interactions. |

Exploration of Novel Catalytic Transformations and Material Functionalities Enabled by this compound

Hexachloroplatinate and its derivatives are critical precursors for a wide range of catalysts. matthey.com Future research will focus on designing more sophisticated catalytic systems and exploring new material functionalities.

A significant area of exploration is the synthesis of multi-metallic nanoparticles (MMNPs) . rsc.org Using hexachloroplatinate as the platinum source, researchers can create bimetallic or even high-entropy alloy nanoparticles with tunable electronic and surface properties. rsc.orgmdpi.com These MMNPs can exhibit enhanced catalytic activity and selectivity for a variety of reactions, including those relevant to energy conversion (e.g., hydrogen evolution) and green chemistry. rsc.orgmdpi.comsigmaaldrich.com For example, the development of Pt@Ir or Pt-Au nanocomplexes has shown promise in hydrogenation and oxidation catalysis, respectively. mdpi.com

The synergy between photocatalysis and biocatalysis, termed photobiocatalysis , is a novel approach for green synthesis. rsc.org Platinum nanoparticles derived from hexachloroplatinate could be integrated with enzymes to create hybrid systems that use light to drive challenging chemical transformations with high selectivity.

Beyond catalysis, the unique properties of platinum-containing materials can be harnessed for other functionalities. For instance, embedding platinum atoms derived from hexachloroplatinate into π-conjugated polymers can create materials with tunable spin-orbit coupling, leading to rapid intersystem crossing. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and spintronics. researchgate.netnih.gov

Addressing Fundamental Research Gaps in the Coordination Chemistry and Reactivity of this compound

Despite being a well-known compound, fundamental gaps in our understanding of the coordination chemistry and reactivity of hexachloroplatinate persist. Addressing these gaps is crucial for the rational design of new materials and catalysts.

One key area is the detailed speciation of [PtClₓ(OH)y(H₂O)z]⁴⁻ˣ⁻ʸ complexes in aqueous solution . researchgate.net The distribution of these species is highly dependent on factors like pH, chloride concentration, platinum concentration, and aging time. researchgate.net A more quantitative understanding of this speciation is needed to control the subsequent adsorption and reaction of platinum precursors on supports. Advanced computational chemistry could play a significant role in modeling these complex equilibria. rsc.org

The interfacial coordination chemistry between hexachloroplatinate-derived species and support materials is another critical research frontier. researchgate.net Understanding how hydrolyzed platinum species interact with and are fixed to surfaces like alumina or carbon is essential for creating strong metal-support interactions, which can significantly influence catalytic performance. researchgate.net

Finally, exploring the reactivity of [PtCl₆]²⁻ with a wider range of asymmetric multidentate ligands could lead to the development of novel heterometallic architectures with interesting luminescent and magnetic properties. rsc.org Tuning the coordination behavior by careful ligand design and choice of reaction conditions can provide access to a diverse range of molecular and supramolecular structures.

| Research Gap | Key Questions | Proposed Approach |

| Aqueous Speciation | How do pH, concentration, and time affect the distribution of chloro-aqua-hydroxo platinate complexes? | Advanced spectroscopic analysis combined with computational modeling. |

| Interfacial Coordination Chemistry | What is the precise nature of the interaction between platinum species and catalyst supports? | In-situ spectroscopic studies under realistic preparation conditions. |

| Reactivity with Novel Ligands | What new heterometallic structures can be formed from [PtCl₆]²⁻? | Synthesis and characterization of complexes with unexplored asymmetric multidentate ligands. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.